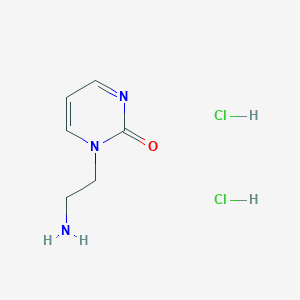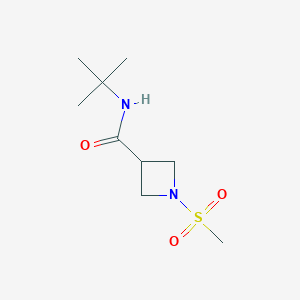![molecular formula C23H20Cl2N2O3 B2853554 [2-[Benzyl(2-phenylethyl)amino]-2-oxoethyl] 2,6-dichloropyridine-4-carboxylate CAS No. 521278-42-2](/img/structure/B2853554.png)
[2-[Benzyl(2-phenylethyl)amino]-2-oxoethyl] 2,6-dichloropyridine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This compound is a complex organic molecule that likely contains a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom), based on the name. It also seems to have several functional groups attached to it, including a benzyl group, a phenylethyl group, an amino group, and a carboxylate group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through methods such as nucleophilic substitution, oxidation, and reduction .Molecular Structure Analysis
The molecular structure of this compound is likely complex due to the presence of multiple functional groups and a heterocyclic ring. The presence of these groups can significantly influence the compound’s physical and chemical properties .Chemical Reactions Analysis
The compound’s reactivity would be influenced by the functional groups present. For instance, the amino group might participate in reactions typical of amines, such as acid-base reactions . The carboxylate group could engage in reactions typical of carboxylic acids and their derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups can affect properties like solubility, melting point, boiling point, and reactivity .Mechanism of Action
Future Directions
properties
IUPAC Name |
[2-[benzyl(2-phenylethyl)amino]-2-oxoethyl] 2,6-dichloropyridine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20Cl2N2O3/c24-20-13-19(14-21(25)26-20)23(29)30-16-22(28)27(15-18-9-5-2-6-10-18)12-11-17-7-3-1-4-8-17/h1-10,13-14H,11-12,15-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUDKQMSSSDNRIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN(CC2=CC=CC=C2)C(=O)COC(=O)C3=CC(=NC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-chloro-4-methoxyphenyl)-2-[4-oxo-1-(propan-2-yl)[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl]acetamide](/img/structure/B2853471.png)
![2-Chloro-N-(3,3-difluorocyclobutyl)-N-[(2,5-difluorophenyl)methyl]acetamide](/img/structure/B2853472.png)


![3-butyl-8-(2,3-dimethylphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2853480.png)

![2-Aminopyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B2853485.png)
![6-Cyclopropyl-2-[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one](/img/structure/B2853486.png)
![Ethyl (4-(2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thiazol-2-yl)carbamate](/img/structure/B2853487.png)
![4-fluoro-N-(6-isopropylbenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B2853489.png)
![8-(Benzo[d][1,3]dioxole-5-carbonyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2853490.png)
![5-[(3-nitrophenyl)methylsulfanyl]-2H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2853491.png)

